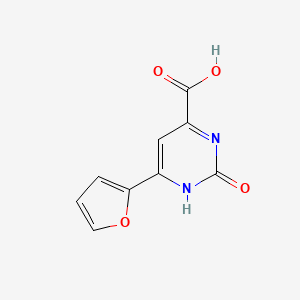

6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid

Vue d'ensemble

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans .

Synthesis Analysis

Furan platform chemicals (FPCs) can be directly obtained from biomass (furfural and 5-hydroxy-methylfurfural) . The difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture are also discussed .

Molecular Structure Analysis

Furan’s behavior is intermediate between that of an enol ether and an aromatic ring. It is dissimilar vs ethers such as tetrahydrofuran. Like enol ethers, 2,5-disubstituted furans are susceptible to hydrolysis to reversibly give 1,4-diketones .

Chemical Reactions Analysis

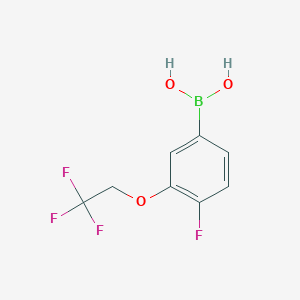

Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Applications De Recherche Scientifique

Biomass Conversion to Furan Derivatives

- Sustainable Polymers and Fuels : Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), have been identified as versatile platform chemicals for converting plant biomass into valuable products. This transformation is pivotal for producing sustainable polymers, functional materials, and alternative fuels, potentially replacing non-renewable hydrocarbon sources. The synthesis from plant feedstocks and the application in creating monomers, polymers, and various other chemicals are significant areas of research, aiming to extend the use of HMF derivatives in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Medicinal Chemistry

- Bioactive Molecules : Furan and thiophene rings are crucial structural units in drug design, particularly in the modification of purine and pyrimidine nucleobases, nucleosides, and their analogues. These modifications aim to optimize antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, showcasing the importance of furan derivatives in developing new therapeutic agents (Ostrowski, 2022).

Catalytic Conversion Processes

- Enhancing Selectivity and Conversion : The catalytic conversion of carbohydrates to furanic derivatives, such as HMF and furfural, presents a high interest due to their broad applications. The use of specific solvents like choline chloride has been studied for its ability to improve selectivity towards HMF by stabilizing effects and facilitating the conversion of highly concentrated feeds. This area investigates the optimization of reaction conditions to enhance the efficiency and selectivity of furan derivative production (Jérôme & Vigier, 2017).

Health Implications

- Health Benefits and Risks : Furan fatty acids have been researched for their health implications, including antioxidant and anti-inflammatory activities. However, their impact on diseases like diabetes and renal health remains controversial, indicating a need for further investigation to clarify their role in human health (Xu et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(furan-2-yl)-2-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)6-4-5(10-9(14)11-6)7-2-1-3-15-7/h1-4H,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYFKAGDKXHBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid | |

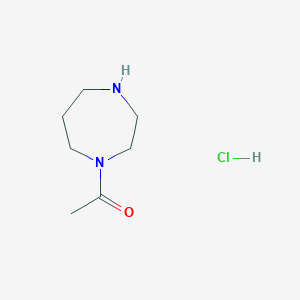

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

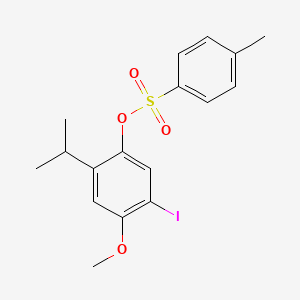

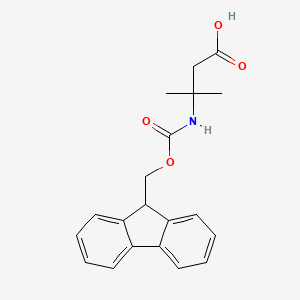

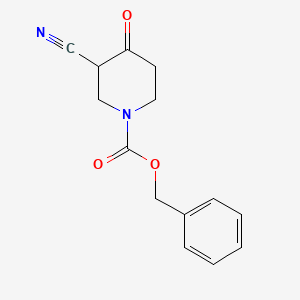

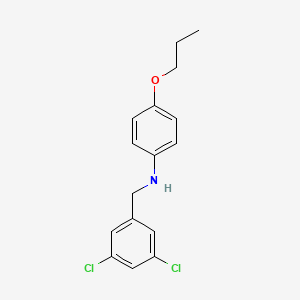

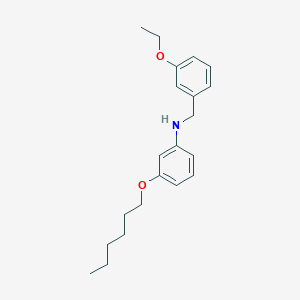

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide](/img/structure/B1437838.png)